molecular formula C11H17BrClN5 B14507239 5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine CAS No. 63650-46-4

5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Katalognummer: B14507239
CAS-Nummer: 63650-46-4
Molekulargewicht: 334.64 g/mol
InChI-Schlüssel: JPHOAPSHSGQJQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of bromine, chlorine, and an ethyl group attached to a pyrimidine ring, along with a methylpiperazine moiety

Vorbereitungsmethoden

The synthesis of 5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrimidine core, followed by the introduction of bromine and chlorine atoms. The final steps involve the attachment of the ethyl group and the methylpiperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules. Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

63650-46-4

Molekularformel

C11H17BrClN5

Molekulargewicht

334.64 g/mol

IUPAC-Name

5-bromo-4-chloro-N-ethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H17BrClN5/c1-3-14-11-15-9(13)8(12)10(16-11)18-6-4-17(2)5-7-18/h3-7H2,1-2H3,(H,14,15,16)

InChI-Schlüssel

JPHOAPSHSGQJQP-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=C(C(=N1)Cl)Br)N2CCN(CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.